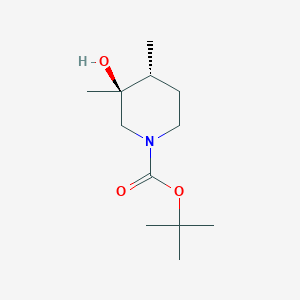

trans-Tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S,4R)-3-hydroxy-3,4-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-9-6-7-13(8-12(9,5)15)10(14)16-11(2,3)4/h9,15H,6-8H2,1-5H3/t9-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDBUQWAAYRPBZ-BXKDBHETSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1(C)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@]1(C)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection Strategies for Piperidine Intermediate Synthesis

The tert-butoxycarbonyl (Boc) group is indispensable for protecting the piperidine nitrogen during multi-step syntheses. A widely adopted method involves reacting 3,4-dimethylpiperidin-3-ol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For example, sodium hydroxide or triethylamine in tetrahydrofuran (THF) at 0–25°C yields the Boc-protected intermediate with >90% efficiency .

Reaction Conditions Optimization

-

Solvent Selection : Polar aprotic solvents like THF or dichloromethane enhance Boc group incorporation by stabilizing the intermediate carbamate .

-

Base Influence : Alkali metal hydroxides (e.g., NaOH) outperform alkoxides in minimizing side reactions, particularly at subambient temperatures .

-

Temperature Control : Reactions conducted below 25°C prevent premature deprotection or racemization .

Stereoselective Introduction of the 3-Hydroxy Group

The trans-3-hydroxy configuration is achieved via epoxidation followed by regioselective ring-opening. A representative pathway involves:

-

Epoxidation of 3,4-Dimethylpiperidine : Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C generates the epoxide intermediate with >85% yield .

-

Acid-Catalyzed Ring-Opening : Hydrolysis using aqueous acetic acid selectively opens the epoxide to form the trans-diol, with the trans-3-hydroxy isomer dominating due to steric hindrance at the 4-position .

Table 1: Epoxide Ring-Opening Conditions and Outcomes

| Acid Catalyst | Solvent | Temperature (°C) | trans:cis Ratio | Yield (%) |

|---|---|---|---|---|

| Acetic acid | H₂O/AcOH | 25–30 | 93:7 | 85 |

| HCl | THF/H₂O | 0–5 | 88:12 | 78 |

| H₂SO₄ | EtOH/H₂O | 50 | 80:20 | 65 |

Diastereoselective Reduction for trans-Configuration Control

The trans-3,4-dimethyl arrangement is enforced through stereocontrolled reductions. Lithium aluminium hydride (LiAlH₄) in THF at 0–65°C reduces ketone precursors to the desired diastereomer with 44–70% yield . Key factors include:

-

Solvent Polarity : THF enhances hydride delivery to the less hindered face of the ketone.

-

Temperature Gradients : Initial cooling (0–5°C) followed by reflux (65°C) minimizes byproduct formation .

Mechanistic Insight : The bulky tert-butyl group directs hydride attack to the equatorial position, favoring the trans product.

Catalytic Asymmetric Hydroxylation

Recent advances employ chiral catalysts for enantioselective hydroxylation. Sharpless asymmetric dihydroxylation (AD) using osmium tetroxide and a cinchona alkaloid ligand achieves up to 95% enantiomeric excess (ee) for the trans isomer .

Critical Parameters :

-

Ligand Choice : (DHQD)₂PHAL ligands optimize stereoselectivity.

-

Oxidant System : N-Methylmorpholine N-oxide (NMO) ensures stoichiometric OsO₄ regeneration.

Chemical Reactions Analysis

Types of Reactions: trans-Tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various nucleophiles can be used to substitute the tert-butyl group under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ketone may regenerate the hydroxy group.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, enabling the formation of various derivatives through functional group modifications. Its unique structure allows for selective reactions that are crucial in the development of new chemical entities.

Medicinal Chemistry

Research has shown that trans-tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate has potential therapeutic applications, particularly in neuropharmacology:

- Enzyme Inhibition : Studies indicate that this compound may inhibit acetylcholinesterase (AChE), which is relevant for treating Alzheimer's disease by enhancing cholinergic transmission .

- Neuroprotective Effects : Preliminary investigations suggest that it may protect neuronal cells from oxidative stress, potentially reducing apoptosis through modulation of signaling pathways like MAPK .

The compound's hydroxyl group enhances its ability to form hydrogen bonds with biological targets, increasing its binding affinity to enzymes and receptors. This property is pivotal for its potential use in drug design targeting neurological disorders.

Case Study 1: Neuroprotective Activity

A study assessed the neuroprotective effects of various piperidine derivatives similar to this compound. The results indicated a significant reduction in neuronal apoptosis under oxidative stress conditions, suggesting a protective role against neurodegeneration.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound was evaluated for its effect on AChE activity. The compound exhibited moderate inhibition, indicating its potential as a therapeutic agent in cognitive enhancement therapies.

Mechanism of Action

The mechanism of action of trans-Tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and the piperidine ring play crucial roles in its activity. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Piperidine Family

tert-Butyl 3-hydroxypiperidine-1-carboxylate Derivatives

- (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate (CAS: 143900-43-0) and (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate (CAS: 443955-98-4) lack the 3,4-dimethyl substituents present in the target compound. However, the hydroxyl group in these derivatives still participates in hydrogen bonding, influencing crystallization behavior .

- tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate (CAS: 301221-57-8) introduces an amino-hydroxyethyl side chain, increasing polarity and enabling diverse hydrogen-bonding networks compared to the dimethyl-substituted target compound .

Piperidine Carboxylates with Bulky Substituents

- tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate () and tert-butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate () feature aromatic and nitro groups, which significantly alter electronic properties. These compounds exhibit lower TLC Rf values (e.g., Rf 0.23 in hexane:ethyl acetate = 9:1) compared to the target compound, suggesting higher polarity due to extended conjugation and functional groups .

- tert-Butyl 3-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate (CAS: 1353965-59-9) incorporates a dihydrodioxine moiety, increasing molecular weight (376.45 g/mol) and lipophilicity, which may enhance membrane permeability in drug design .

Steric and Electronic Effects

The 3,4-dimethyl groups in the target compound impose steric constraints that limit conformational flexibility and hinder access to the hydroxyl group for reactions such as acylation or oxidation. Additionally, the dimethyl groups in the target compound may stabilize the chair conformation of the piperidine ring, a factor critical in crystallographic studies (as discussed in regarding SHELX refinements) .

Hydrogen-Bonding and Crystallization

The hydroxyl group in the target compound participates in hydrogen bonding, a property shared with 3-hydroxy-3-(4-diphenylyl)butanoic acid derivatives (). However, the dimethyl substituents disrupt planar arrangements, likely leading to less predictable crystal packing compared to simpler analogues like (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate . highlights that hydrogen-bonding patterns (e.g., graph set analysis) are highly sensitive to substituent placement, suggesting that the target compound’s crystallization behavior may differ markedly from non-methylated derivatives .

Biological Activity

trans-Tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate is a chemical compound belonging to the piperidine class, characterized by its unique structural features that influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of CHNO and a molecular weight of approximately 225.34 g/mol. The presence of a tert-butyl group and hydroxyl functional group at specific positions on the piperidine ring significantly contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors involved in inflammatory and neurodegenerative pathways. The hydroxy group enhances binding affinity to these targets, while the dimethyl groups may influence selectivity and potency.

Biological Activity Overview

The compound exhibits several biological activities, which can be categorized as follows:

- Anti-inflammatory Effects : Research indicates that compounds with similar structures can act as antagonists for Toll-like receptors (TLRs), which play a crucial role in the immune response. Inhibiting TLRs may reduce inflammation in autoimmune diseases .

- Neuroprotective Properties : Studies suggest that derivatives of piperidine compounds can protect neuronal cells against oxidative stress and amyloid-beta-induced toxicity, which is relevant for Alzheimer's disease research .

- Anticancer Activity : Some piperidine derivatives have shown promising results in cancer therapy, demonstrating cytotoxic effects against various cancer cell lines through mechanisms like apoptosis induction .

Case Study 1: Anti-inflammatory Effects

In a study involving DBA/1 mice, treatment with a related compound demonstrated significant reductions in auto-antibody titers associated with lupus when administered at varying doses over several weeks. This suggests potential therapeutic applications for similar piperidine derivatives in autoimmune conditions .

Case Study 2: Neuroprotection

Research on a closely related piperidine derivative indicated its ability to reduce TNF-α levels and free radicals in astrocytes exposed to amyloid-beta. This highlights the potential for this compound in neurodegenerative disease treatments .

Case Study 3: Anticancer Activity

A study evaluating the anticancer properties of piperidine derivatives found that certain compounds exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This underscores the importance of structural modifications in enhancing biological activity .

Comparative Analysis of Piperidine Derivatives

Q & A

Basic Synthesis and Purification

Q: What are the key synthetic routes for preparing trans-tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate, and how can reaction conditions influence stereochemical outcomes? A: The synthesis typically involves multi-step functionalization of a piperidine scaffold. A common approach includes:

- Step 1: Formation of the piperidine ring via cyclization of amino-alcohol precursors under basic conditions.

- Step 2: Introduction of the tert-butyl carbamate group using tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine or DMAP) in dichloromethane at 0–20°C .

- Step 3: Hydroxylation and methylation at positions 3 and 4, requiring precise control of temperature and stoichiometry to maintain trans-stereochemistry.

Critical Factors: - Stereochemical control: Use of chiral auxiliaries or enantioselective catalysts (e.g., Sharpless dihydroxylation analogs) to avoid racemization.

- Purification: Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the trans-isomer. Confirm purity via HPLC or chiral GC-MS .

Advanced Characterization Techniques

Q: How can NMR and IR spectroscopy resolve structural ambiguities in trans-tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate? A:

- <sup>1</sup>H/<sup>13</sup>C NMR:

- IR Spectroscopy:

Safety and Handling Protocols

Q: What safety precautions are recommended for handling this compound, given limited toxicity data? A:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use respiratory protection (N95 mask) during powder handling .

- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Note: Although GHS classification is unavailable for this compound, treat it as a potential irritant based on structurally similar piperidine derivatives .

Applications in Medicinal Chemistry

Q: How is this compound utilized as a building block in drug discovery? A:

- Intermediate for Bioactive Molecules: The Boc-protected piperidine core serves as a precursor for:

- Case Study: Analogous compounds (e.g., tert-butyl 4-(pyridin-3-yl)piperidine-1-carboxylate) are used in antiviral research, suggesting potential for structure-activity relationship (SAR) studies .

Advanced Methodological Challenges

Q: How can researchers address low yields in the final hydroxylation step? A:

- Optimization Strategies:

- Troubleshooting: Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and quench prematurely if side products dominate .

Computational Modeling

Q: What computational tools predict the conformational stability of this compound? A:

- Software: Gaussian 16 or ORCA for DFT calculations (B3LYP/6-31G* basis set) to model the trans-isomer’s energy minima.

- Key Insights:

Chiral Resolution

Q: What methods are effective for resolving enantiomers of this compound? A:

- Chiral HPLC: Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) at 1.0 mL/min. Retention times vary by 2–3 minutes for enantiomers .

- Enzymatic Resolution: Lipase-mediated acetylation of the hydroxyl group selectively modifies one enantiomer .

Validation: Measure optical rotation ([α]D<sup>20</sup>) and compare with literature values for tert-butyl piperidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.